1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride
Overview
Description
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H14BrClN2S and its molecular weight is 333.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
The thiazole ring, a key structural component of the compound, is known for its diverse pharmacological effects .
Biochemical Pathways
Thiazole-containing compounds are known to activate or inhibit various biochemical pathways, leading to different physiological effects .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Biochemical Analysis
Biochemical Properties
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Additionally, it has been observed to affect the activity of various enzymes involved in metabolic pathways, further influencing cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. For example, its interaction with acetylcholinesterase leads to enzyme inhibition, resulting in increased acetylcholine levels . This compound may also interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and enzyme inhibition, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can lead to toxic effects, including neurotoxicity and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its inhibition of acetylcholinesterase affects the metabolism of acetylcholine, leading to altered neurotransmission . Additionally, this compound may influence other metabolic pathways, contributing to its diverse biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution. Its localization within cells can influence its activity and function, affecting various biochemical pathways .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S.ClH/c1-7(14)11-8(2)15-12(16-11)9-3-5-10(13)6-4-9;/h3-7H,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEGBWBFCWVFCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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